
L-Fenilalanina-3-13C
Descripción general
Descripción
L-Phenylalanine-3-13C: is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. The “3-13C” denotes that the carbon at the third position in the phenylalanine molecule is replaced with the carbon-13 isotope. This isotopic labeling is crucial for various scientific research applications, particularly in metabolic studies and tracer experiments .
Aplicaciones Científicas De Investigación
Chemistry: L-Phenylalanine-3-13C is used as a tracer in metabolic studies to track the incorporation and transformation of phenylalanine in biochemical pathways .
Biology: In biological research, it helps in studying protein synthesis and degradation, as well as the metabolic fate of phenylalanine in organisms .
Medicine: It is used in diagnostic tests to evaluate phenylalanine metabolism in patients with metabolic disorders such as phenylketonuria .
Industry: L-Phenylalanine-3-13C is employed in the production of labeled pharmaceuticals and in the food industry for flavor enhancement studies .
Mecanismo De Acción
Target of Action
L-Phenylalanine-3-13C, an isotopic analogue of L-Phenylalanine, primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . These targets play crucial roles in neuronal signaling and metabolic enzyme/protease calcium channel iGluR endogenous metabolite pathways .
Mode of Action
L-Phenylalanine-3-13C acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also serves as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs (KB of 573 μM) and non-NMDARs . This means that it competes with glycine and glutamate for binding to these receptors, thereby modulating their activity.
Biochemical Pathways
The action of L-Phenylalanine-3-13C affects several biochemical pathways. As an essential amino acid, L-Phenylalanine is involved in the biosynthesis of proteins. Its antagonistic action on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs influences neuronal signaling pathways . Furthermore, the degradation of phenylalanine results in the formation of acetoacetate and fumarate , which are key intermediates in metabolic pathways.
Pharmacokinetics
The pharmacokinetics of L-Phenylalanine-3-13C, like other isotopic analogues, is often studied using tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium (a stable isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of L-Phenylalanine-3-13C’s action are primarily related to its antagonistic effects on specific receptors and channels. By acting as an antagonist, it can modulate the activity of these targets, potentially influencing various cellular processes and responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine-3-13C typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the biosynthetic approach, where Escherichia coli is cultured in a medium containing carbon-13 labeled glucose. The bacteria metabolize the glucose, incorporating the carbon-13 isotope into the phenylalanine produced .
Industrial Production Methods: Industrial production of L-Phenylalanine-3-13C often follows similar biosynthetic routes but on a larger scale. The process involves optimizing the growth conditions of Escherichia coli to maximize the yield of the labeled amino acid. The product is then purified using standard biochemical techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: L-Phenylalanine-3-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: Conversion to phenylpyruvate via phenylalanine hydroxylase.
Reduction: Formation of phenylethylamine through decarboxylation.
Substitution: Formation of derivatives through reactions with acylating agents
Common Reagents and Conditions:
Oxidation: Phenylalanine hydroxylase, oxygen, and tetrahydrobiopterin.
Reduction: Decarboxylase enzymes.
Substitution: Acylating agents like acetic anhydride under basic conditions.
Major Products:
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Substitution: Various acylated phenylalanine derivatives.
Comparación Con Compuestos Similares
L-Phenylalanine-1-13C: Carbon-13 isotope at the first position.
L-Phenylalanine-2-13C: Carbon-13 isotope at the second position.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine
Uniqueness: L-Phenylalanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for detailed metabolic studies where the position of the isotope is crucial for the interpretation of results .
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenyl(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-JCNVXSMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514736 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136056-02-5 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was L-Phenylalanine-3-13C used in this study instead of regular L-Phenylalanine?
A: L-Phenylalanine-3-13C is a stable isotope-labeled form of L-Phenylalanine where the carbon atom at the 3-position is replaced with the non-radioactive isotope 13C. This substitution allows researchers to track the fate of the phenylalanine molecule during metabolic processes. In the context of this study [], using L-Phenylalanine-3-13C allowed the researchers to definitively prove that the observed toluene production originated from the supplied L-Phenylalanine. When L-Phenylalanine-3-13C was provided to the microbial cultures, the resulting toluene was labeled with 13C at the alpha position (toluene-α-13C). This confirmed that the indigenous microorganisms were capable of converting L-Phenylalanine into toluene. This finding has important implications for understanding the potential consequences of bioremediation strategies, particularly the possibility of unintended byproducts like toluene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


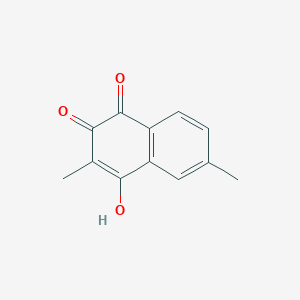
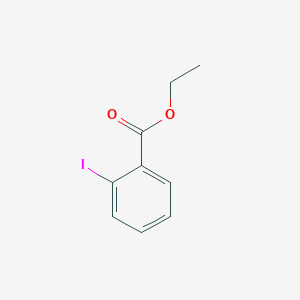


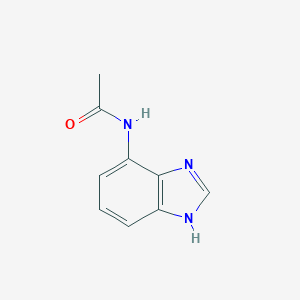

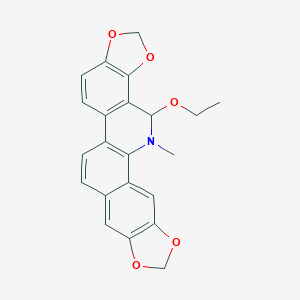
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)



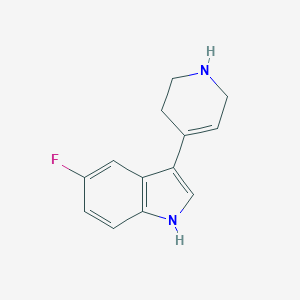

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
